molecular formula C17H24N4O3S2 B4828530 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]acetamide

2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B4828530
M. Wt: 396.5 g/mol
InChI Key: WGEPXXMQVZHUMR-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, and a morpholine moiety, which can enhance its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.

    Introduction of the Hydroxy and Dimethyl Groups: Functionalization of the thienopyrimidine core with hydroxy and dimethyl groups is achieved through selective reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.

    Coupling with Morpholine: The final step involves coupling the thienopyrimidine derivative with morpholine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thienopyrimidine core or the sulfanyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Functionalized thienopyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The morpholine moiety enhances the compound’s solubility, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to its combination of a thienopyrimidine core and a morpholine moiety, which may enhance its biological activity and solubility compared to similar compounds.

Properties

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S2/c1-11-12(2)26-16-14(11)15(23)19-17(20-16)25-10-13(22)18-4-3-5-21-6-8-24-9-7-21/h3-10H2,1-2H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEPXXMQVZHUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NCCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]acetamide

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